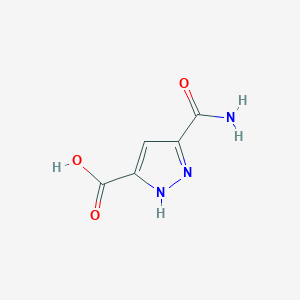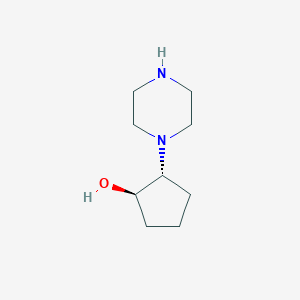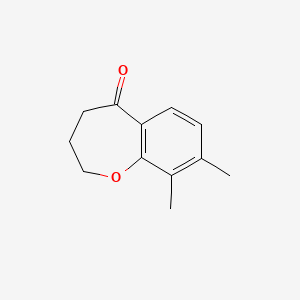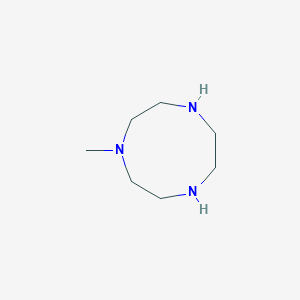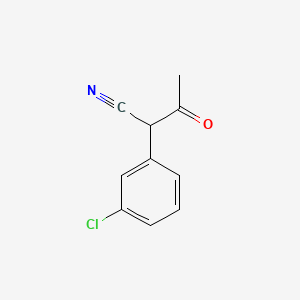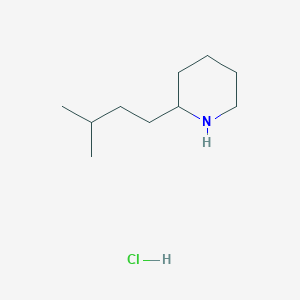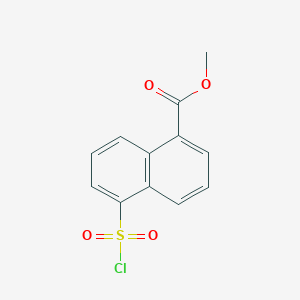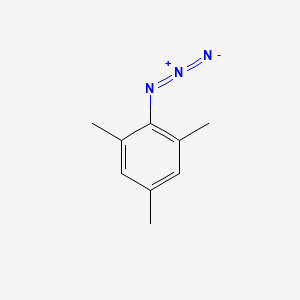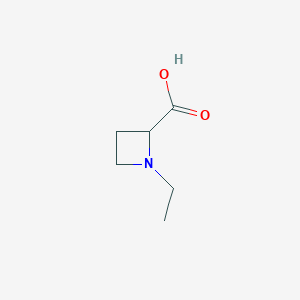
1-(Trifluoromethyl)ethylisocyanate
Overview
Description
1-(Trifluoromethyl)ethylisocyanate is a chemical compound with the molecular formula C4H4F3NO . It contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isocyanate .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a significant challenge due to the importance of the CF3 group. A scalable and operationally simple radical trifluoromethylation methodology has been developed using trifluoroacetic anhydride . This methodology uses pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .Molecular Structure Analysis
The molecule contains a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isocyanate . The molecular weight is 139.08 g/mol .Chemical Reactions Analysis
The trifluoromethylation reactions of diverse families of organic substrates of biological interest have been developed. These reactions require the assistance of metal or organometallic catalysts . Some require additives and catalysts to promote the fluoroalkylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Trifluoromethyl)ethylisocyanate include a molecular weight of 139.08 g/mol, XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 1, Exact Mass of 139.02449824 g/mol, Monoisotopic Mass of 139.02449824 g/mol, Topological Polar Surface Area of 29.4 Ų, Heavy Atom Count of 9, Formal Charge of 0, Complexity of 135 .Scientific Research Applications
- Trifluoromethylation reactions play a crucial role in drug discovery and development. By introducing trifluoromethyl groups into drug molecules, researchers can enhance their lipophilicity, metabolic stability, and pharmacokinetic properties .
- The unique properties of trifluoromethyl groups make them attractive for designing agrochemicals. Incorporating CF₃ moieties into pesticide structures can improve their efficacy, bioavailability, and resistance to metabolic degradation .
- Trifluoromethyl isocyanates serve as versatile building blocks in organic synthesis. They participate in various reactions, including:
Trifluoromethylation Reactions in Drug Development
Agrochemicals and Pesticides
Organic Synthesis and Catalysis
Quantum-Chemical Studies and Mechanistic Insights
Mechanism of Action
Target of Action
It is known that trifluoromethyl-containing compounds, which include 1-(trifluoromethyl)ethylisocyanate, are potential starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Mode of Action
Isocyanates, in general, are electrophiles and are reactive towards a variety of nucleophiles including alcohols, amines, and even water . This suggests that 1-(Trifluoromethyl)ethylisocyanate may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that the biodegradation of trifluoromethyl-substituted aromatic compounds is less well studied . This suggests that the compound may have an impact on the degradation pathways of these compounds.
Pharmacokinetics
Isocyanates, in general, are known to react with water to form carbon dioxide , which could potentially influence the compound’s bioavailability.
Result of Action
It is known that significant progress has been made in the c–f bond activation of trifluoromethyl-containing compounds , suggesting that the compound may play a role in this process.
Action Environment
The production of isocyanates requires special precautions due to the hazardous nature of phosgene , suggesting that the compound’s action may be influenced by the conditions under which it is produced and handled.
Safety and Hazards
Future Directions
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3, opening new viewpoints for future trifluoromethylation reactions .
properties
IUPAC Name |
1,1,1-trifluoro-2-isocyanatopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)ethylisocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




